

Molecular Modeling of tert-Butyl 2-aminobenzoate: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butyl 2-aminobenzoate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular modeling of **tert-butyl 2-aminobenzoate**, a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. This document outlines its fundamental molecular properties, detailed experimental protocols for its characterization, and computational modeling approaches to understand its structure and behavior at a molecular level.

Introduction to tert-Butyl 2-aminobenzoate

Tert-butyl 2-aminobenzoate, also known as tert-butyl anthranilate, is an aromatic ester with the chemical formula $C_{11}H_{15}NO_2$. Its structure consists of a benzene ring substituted with an amino group and a tert-butyl ester group at the ortho position. This arrangement of functional groups imparts specific chemical reactivity and physical properties that are of interest in drug design and development. Understanding the three-dimensional structure, conformational flexibility, and electronic properties of this molecule is crucial for predicting its interactions with biological targets.

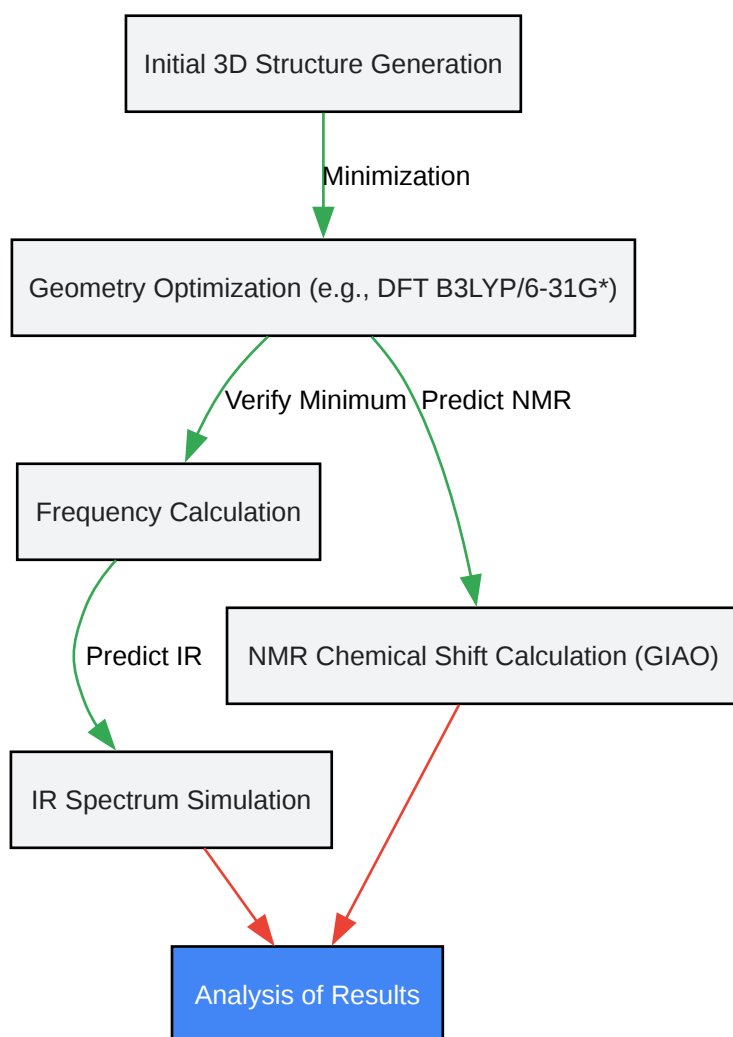
Molecular Properties

A summary of the key physical and chemical properties of **tert-butyl 2-aminobenzoate** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₅ NO ₂	[1]
Molecular Weight	193.24 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	284.1 °C at 760 mmHg	[3]
Density	1.06 g/mL at 20 °C	[1]
Refractive Index (n _{20/D})	1.540	[1]
Solubility	Slightly soluble in chloroform and ethyl acetate	[3]

Computational Modeling Workflow

Molecular modeling of **tert-butyl 2-aminobenzoate** typically involves a series of computational steps to determine its optimal geometry and predict its spectroscopic properties. A general workflow is depicted below.



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A typical workflow for the molecular modeling of a small organic molecule.

Molecular Geometry

Due to the unavailability of a crystal structure for **tert-butyl 2-aminobenzoate** in the Cambridge Structural Database (CSD), we present the computationally optimized geometry of a close analog, methyl 2-aminobenzoate.[4] This data, obtained from Density Functional Theory (DFT) calculations, provides a reasonable approximation of the bond lengths, bond angles, and dihedral angles for the core aromatic structure.

Optimized Geometric Parameters (Approximation using Methyl 2-Aminobenzoate)

The following tables summarize the key geometric parameters for the optimized structure of methyl 2-aminobenzoate, which can be used as a model for the core structure of **tert-butyl 2-aminobenzoate**.

Table 2: Selected Bond Lengths (Å)

Atom 1	Atom 2	Bond Length (Å)
C1	C2	1.405
C2	C3	1.391
C3	C4	1.401
C4	C5	1.398
C5	C6	1.399
C6	C1	1.411
C1	C7	1.501
C7	O1	1.213
C7	O2	1.359
O2	C8	1.439
C2	N1	1.395

Table 3: Selected Bond Angles (°)

Atom 1	Atom 2	Atom 3	Bond Angle (°)
C6	C1	C2	119.3
C1	C2	C3	120.5
C2	C3	C4	120.1
C3	C4	C5	119.8
C4	C5	C6	120.3
C5	C6	C1	119.9
C2	C1	C7	122.1
C6	C1	C7	118.6
C1	C7	O1	125.9
C1	C7	O2	111.8
O1	C7	O2	122.3
C7	O2	C8	115.9
C1	C2	N1	121.7
C3	C2	N1	117.8

Table 4: Selected Dihedral Angles (°)

Atom 1	Atom 2	Atom 3	Atom 4	Dihedral Angle (°)
C6	C1	C2	C3	0.1
C2	C1	C7	O1	179.9
C2	C1	C7	O2	0.1
C1	C7	O2	C8	179.9
C3	C2	N1	H1	180.0

Predicted Spectroscopic Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data for structure verification and analysis.

Predicted ^1H and ^{13}C NMR Chemical Shifts

The following tables present the predicted ^1H and ^{13}C NMR chemical shifts for **tert-butyl 2-aminobenzoate**, based on calculations for analogous structures.^{[5][6]} Experimental data for methyl 2-aminobenzoate is also provided for comparison.^[5]

Table 5: Predicted ^1H NMR Chemical Shifts (ppm)

Proton	Predicted Chemical Shift (ppm)	Experimental (Methyl 2-aminobenzoate) (ppm) ^[5]
H (Aromatic)	7.8 - 6.5	7.84, 7.24, 6.62
H (NH ₂)	~5.7	5.71
H (tert-butyl)	~1.5	N/A

Table 6: Predicted ^{13}C NMR Chemical Shifts (ppm)

Carbon	Predicted Chemical Shift (ppm)	Experimental (Methyl 2-aminobenzoate) (ppm) ^[5]
C=O	~168	168.6
C (Aromatic)	150 - 110	150.5, 134.1, 131.2, 116.7, 116.2, 110.7
C (quaternary, tert-butyl)	~80	N/A
C (methyl, tert-butyl)	~28	N/A

Predicted Infrared (IR) Frequencies

The simulated IR spectrum provides insights into the vibrational modes of the molecule. Key predicted frequencies are listed below, with comparisons to experimental data for similar

compounds.

Table 7: Major Predicted IR Absorption Frequencies (cm⁻¹)

Vibrational Mode	Predicted Frequency (cm ⁻¹)	Expected Range for Functional Group (cm ⁻¹)
N-H Stretch	3400 - 3300	3500 - 3300
C-H Stretch (Aromatic)	3100 - 3000	3100 - 3000
C-H Stretch (Aliphatic)	2980 - 2850	3000 - 2850
C=O Stretch (Ester)	~1710	1750 - 1735
C=C Stretch (Aromatic)	1600 - 1450	1600 - 1450
C-N Stretch	~1300	1350 - 1250
C-O Stretch (Ester)	~1250	1300 - 1000

Experimental Protocols

Detailed methodologies for the experimental characterization of **tert-butyl 2-aminobenzoate** are provided below.

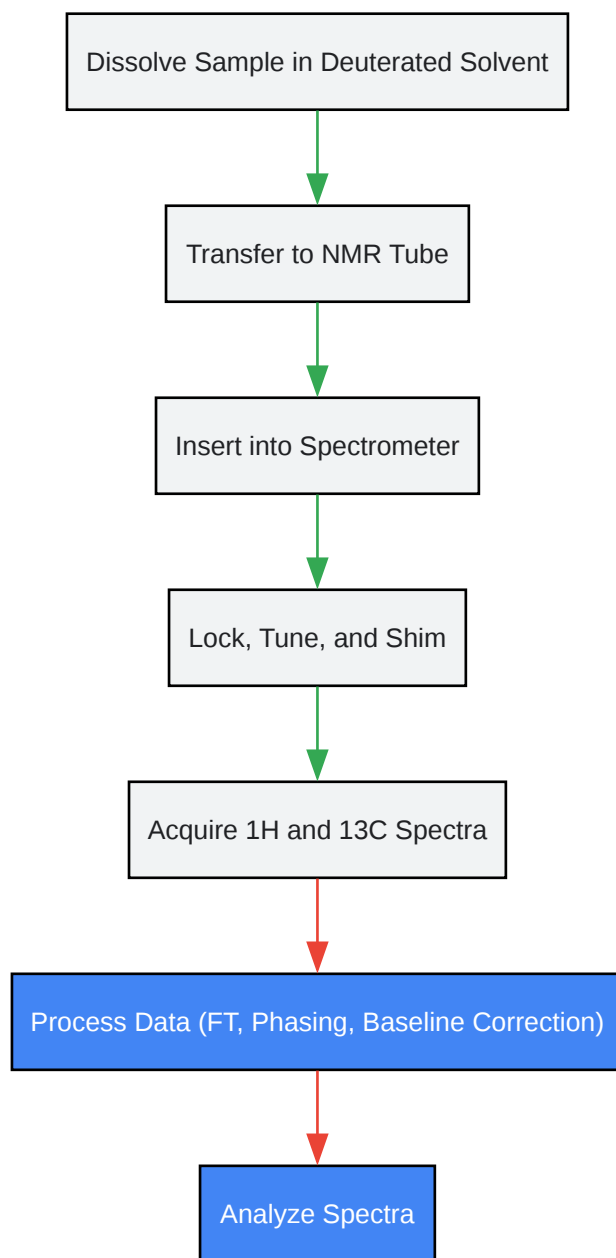
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

- Sample Preparation:
 - Dissolve 5-10 mg of **tert-butyl 2-aminobenzoate** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
 - Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
- Instrument Setup:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ^{13}C nuclei.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the TMS signal.
 - Integrate the peaks in the ^1H spectrum to determine the relative number of protons.



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Workflow for NMR spectroscopic analysis.

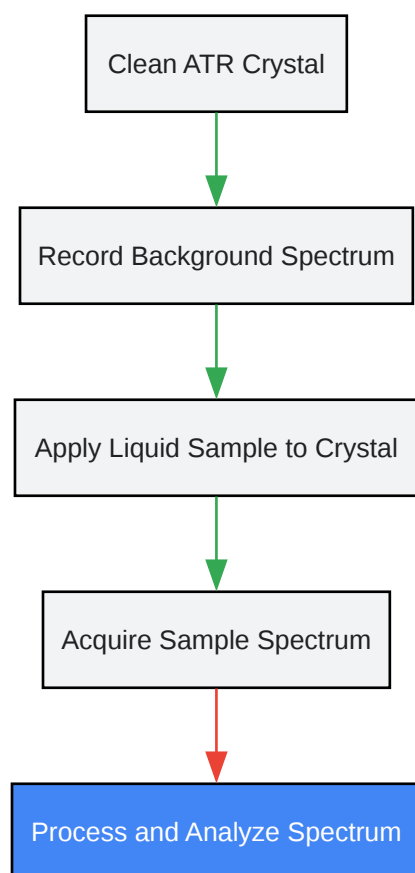
Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

- Instrument Preparation:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Sample Application:
 - Place a small drop of liquid **tert-butyl 2-aminobenzoate** directly onto the center of the ATR crystal.
- Data Acquisition:
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm^{-1} .
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Perform baseline correction if necessary.
- Cleaning:
 - Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.



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Workflow for ATR-FTIR spectroscopic analysis.

Conclusion

This technical guide has provided a framework for the molecular modeling of **tert-butyl 2-aminobenzoate**. By combining computational predictions with experimental characterization, researchers can gain a detailed understanding of its structural and electronic properties. This knowledge is invaluable for its application in medicinal chemistry and materials science, aiding in the rational design of new molecules with desired biological activities and physical characteristics. While a complete experimental dataset for the title compound is not yet publicly available, the use of closely related analogs provides a strong foundation for its molecular modeling.

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